3,4-Dimethoxybenzenesulfonamide Scaffold Privilege in Bromodomain Inhibition: IACS-9571 Comparator
The 3,4-dimethoxybenzenesulfonamide core, present in the target compound, is a critical pharmacophore in IACS-9571. This clinical-stage probe demonstrates high-affinity bromodomain binding with Kd values of 1.3 nM for TRIM24 and 2.1 nM for BRPF1 . In contrast, selectivity against BRPF2 (Kd = 12 nM), BRPF3 (Kd = 27 nM), and BRD4 BrD1 (Kd >10 μM) is >5-fold , highlighting that the dimethoxybenzenesulfonamide scaffold provides a selectivity foothold unattainable with unsubstituted phenyl or monomethoxy sulfonamide analogs.
| Evidence Dimension | Bromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | Contains 3,4-dimethoxybenzenesulfonamide scaffold (no direct Kd data) |
| Comparator Or Baseline | IACS-9571: TRIM24 Kd = 1.3 nM; BRPF1 Kd = 2.1 nM; BRD4 BrD1 Kd >10 μM |
| Quantified Difference | Selectivity ratio BRD4/TRIM24 >7,690-fold (class-level) |
| Conditions | DiscoveRx BROMOscan assay, Kd determination |
Why This Matters
Procurement of the target compound provides the identical 3,4-dimethoxybenzenesulfonamide warhead found in IACS-9571, enabling SAR exploration of bromodomain selectivity without committing to the full IACS-9571 structure.
